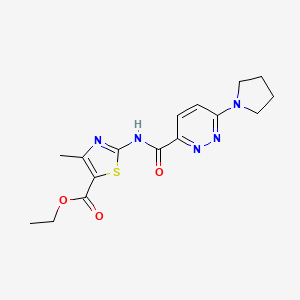
Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C16H19N5O3S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyridazine moiety, and a pyrrolidine group, which contribute to its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, including enzymes and receptors.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against A-431 and Jurkat cell lines, indicating potent anticancer properties .
A detailed SAR analysis revealed that the presence of the thiazole ring is crucial for cytotoxic activity, with modifications at specific positions enhancing efficacy. For example, electron-donating groups like methyl at position 4 of the phenyl ring were found to increase activity significantly .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
Anticonvulsant Properties
Compounds derived from thiazole have shown promising anticonvulsant activity. In one study, a related compound eliminated tonic extensor phases in animal models, suggesting that modifications in the thiazole structure could yield effective anticonvulsants . The SAR indicated that specific substitutions on the pyridine ring could enhance anticonvulsant properties.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research on thiazole derivatives has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 3.12 to 12.5 µg/mL, demonstrating its potential as an antibacterial agent .
Case Study 1: Antitumor Efficacy
In a recent study focusing on a thiazole derivative similar to this compound, researchers conducted high-throughput screening against various cancer cell lines. The compound was found to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through aberrant mitotic processes . This mechanism highlights the potential of such compounds in targeting specific cancer cell characteristics.
Case Study 2: Anticonvulsant Activity Testing
Another study evaluated the anticonvulsant properties of thiazole derivatives in rodent models. The results indicated that certain derivatives significantly reduced seizure activity compared to control groups, suggesting that structural modifications could lead to new therapeutic options for epilepsy .
属性
IUPAC Name |
ethyl 4-methyl-2-[(6-pyrrolidin-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-3-24-15(23)13-10(2)17-16(25-13)18-14(22)11-6-7-12(20-19-11)21-8-4-5-9-21/h6-7H,3-5,8-9H2,1-2H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDJDECSLFAFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN=C(C=C2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














